

Application Notes and Protocols for the Synthesis of [18F]ROStrace

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Compound of Interest

Compound Name: ROS tracer precursor

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Introduction

[18F]ROStrace is a positron emission tomography (PET) radiotracer designed for the in vivo imaging of oxidative stress, a key pathological process in a variety of diseases including neuroinflammatory disorders, cardiovascular conditions, and cancer.[1][2][3] The tracer is designed to cross the blood-brain barrier in its neutral form and, upon oxidation by reactive oxygen species (ROS), particularly superoxide, is converted to a charged species, [18F]ox-ROStrace, which is trapped intracellularly.[2][4] This trapping mechanism allows for the visualization and quantification of elevated ROS levels. These application notes provide a detailed protocol for the synthesis of [18F]ROStrace from its tosylate precursor, compiled from published manual and automated synthesis methods.

Synthesis Overview

The radiosynthesis of [18F]ROStrace is typically achieved through a one-step nucleophilic substitution reaction. The tosylate precursor is reacted with [18F]fluoride, which is activated by a phase-transfer catalyst such as Kryptofix 2.2.2 (K222) in the presence of a weak base like potassium carbonate. The reaction is carried out in an anhydrous aprotic solvent, such as acetonitrile, at an elevated temperature. Subsequent purification is necessary to remove unreacted [18F]fluoride, the precursor, and other reaction byproducts. Both manual and automated synthesis platforms have been successfully employed for the production of [18F]ROStrace.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of [18F]ROStrace based on reported literature.

Table 1: Reagents and Reaction Conditions

Parameter	Value	Source
Precursor	Tosylate precursor of [18F]ROStrace	
Precursor Amount	5-6 mg	
[18F]Fluoride Activity	~1.2 GBq to 800 mCi (29.6 GBq)	
Phase-Transfer Catalyst	Kryptofix 2.2.2 (K222)	
Base	Potassium Carbonate (K ₂ CO ₃)	
Solvent	Anhydrous Acetonitrile	
Reaction Temperature	80 °C	
Reaction Time	15 minutes	

Table 2: Performance Metrics

Metric	Value	Source
Radiochemical Yield (decay corrected)	8 - 20%	
Molar Activity	>74 GBq/μmol	
Radiochemical Purity	>98%	
Total Synthesis Time	~65 - 150 minutes	

Experimental Protocol: Manual Synthesis of [18F]ROStrace

This protocol details the manual synthesis of [18F]ROStrace, followed by HPLC purification.

1. Preparation of [18F]Fluoride

- Produce [18F]fluoride via the $^{18}\text{O}(\text{p},\text{n})^{18}\text{F}$ nuclear reaction by irradiating ^{18}O H₂O in a cyclotron.
- Trap the aqueous [18F]fluoride onto a pre-conditioned anion exchange cartridge (e.g., Waters Sep-Pak Light QMA).
- Elute the [18F]fluoride from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in an acetonitrile/water mixture (e.g., 85:15).
- Azeotropically dry the [18F]fluoride-K222-K₂CO₃ complex by heating under a stream of nitrogen or under vacuum to remove water. This step is critical for the reactivity of the fluoride.

2. Radiosynthesis

- Dissolve the tosylate precursor (e.g., 6 mg) in anhydrous acetonitrile (e.g., 400 µL).
- Add the precursor solution to the dried [18F]fluoride-K222-K₂CO₃ complex in the reaction vessel.
- Seal the reaction vessel and heat it at 80 °C for 15 minutes.
- After 15 minutes, cool the reaction vessel to room temperature.
- Quench the reaction by adding a small amount of water (e.g., 100 µL).

3. Purification

- Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC).

- Column: A reverse-phase C18 column is typically used (e.g., ZORBAX 300SB-C18, 9.4 mm x 250 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water is commonly employed. For example, a gradient from 50% to 90% acetonitrile over 15 minutes.
- Flow Rate: A typical flow rate is 3.0 mL/min.
- Collect the fraction corresponding to [18F]ROTrace, which can be identified by co-elution with a non-radioactive standard. The retention time for [18F]ROTrace is approximately 12.5 minutes under the specified conditions.

4. Formulation

- Dilute the collected HPLC fraction with water to reduce the acetonitrile concentration.
- Trap the diluted [18F]ROTrace onto a C18 solid-phase extraction (SPE) cartridge (e.g., Sep-Pak C-18 light).
- Wash the cartridge with sterile water to remove any residual HPLC solvents.
- Elute the final [18F]ROTrace product from the SPE cartridge with a small volume of ethanol.
- Formulate the final product in a physiologically compatible solution, such as sterile saline containing a small amount of ethanol and ascorbic acid for stability, and pass it through a sterile 0.22 μ m filter.

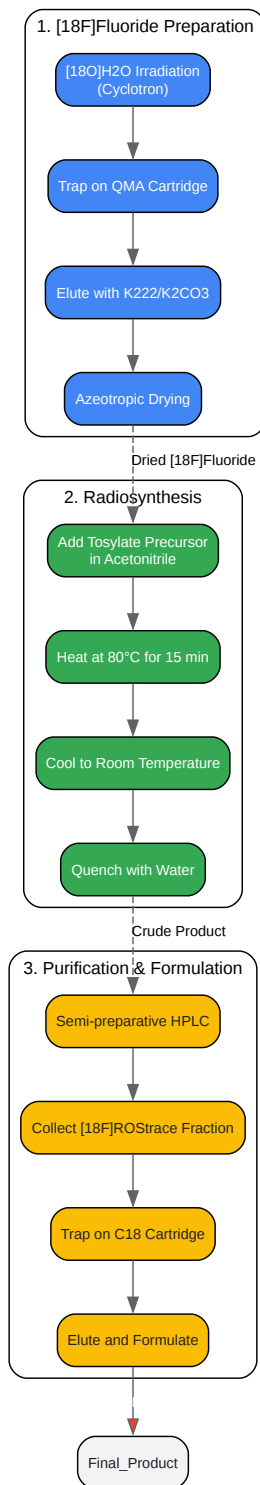
Automated Synthesis

The synthesis of [18F]ROTrace can be automated on a variety of commercial synthesis modules, such as the Trasis AllinOne. Automation offers advantages in terms of reproducibility, radiation safety, and compliance with Good Manufacturing Practice (GMP). The general steps of the automated synthesis mirror the manual protocol, with the synthesizer performing the fluid transfers, heating, cooling, and initial purification steps. The final HPLC purification and formulation may still require manual intervention depending on the setup. The decay-corrected radiochemical yield for automated synthesis is reported to be in the range of 4-20%.

Visualizations

Synthesis Workflow Diagram

[18F]ROTrace Synthesis Workflow

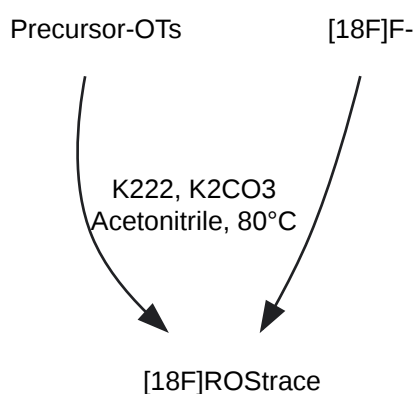


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Caption: Workflow for the synthesis of [18F]ROStrace.

Reaction Scheme

[18F]ROStrace Synthesis Reaction



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Caption: Nucleophilic substitution reaction for [18F]ROStrace synthesis.

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